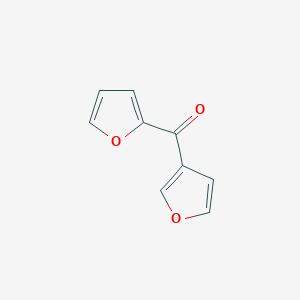

2-Furyl(3-furyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6O3 |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

furan-2-yl(furan-3-yl)methanone |

InChI |

InChI=1S/C9H6O3/c10-9(7-3-5-11-6-7)8-2-1-4-12-8/h1-6H |

InChI Key |

ABALCUFNWDPAPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=COC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 2 Furyl 3 Furyl Methanone

Vibrational Spectroscopy

Spectroscopic Insights into Conformational Isomerism

The conformational landscape of 2-Furyl(3-furyl)methanone is primarily defined by the rotational isomerism around the single bonds connecting the furan (B31954) rings to the central carbonyl group. The relative orientation of the furan rings with respect to the carbonyl group gives rise to different conformers. Theoretical studies on related difuryl ketones, such as di(2-furyl) ketone, have shown that the preferred conformations are those where the oxygen atoms of the furan rings are oriented away from the carbonyl oxygen (O-O transoid) to minimize steric hindrance and electrostatic repulsion. rsc.org

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pathways, which aids in structural elucidation.

High-resolution mass spectrometry is instrumental in determining the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with the molecular formula C₉H₆O₃, the expected precise molecular weight can be calculated.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₉H₆O₃ | 162.0317 |

This precise mass measurement would allow chemists to distinguish this compound from other isomers with the same nominal mass.

The fragmentation of this compound in the mass spectrometer upon electron ionization would likely follow patterns characteristic of ketones and aromatic ethers. The primary fragmentation would be expected to occur at the bonds adjacent to the carbonyl group (α-cleavage), leading to the formation of furylcarbonyl cations.

Key expected fragmentation pathways include:

Loss of a furyl radical: Cleavage of one of the C-C bonds between the carbonyl group and a furan ring would result in the formation of either a 2-furoyl cation or a 3-furoyl cation.

Loss of carbon monoxide: Subsequent loss of a CO molecule from the furylcarbonyl cations is a common fragmentation pathway for aromatic ketones.

A plausible fragmentation pattern is outlined in the table below, based on general principles of mass spectrometry.

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 162 | [2-Furyl-CO]⁺ | 95 | C₄H₃O radical |

| 162 | [3-Furyl-CO]⁺ | 95 | C₄H₃O radical |

| 95 | [C₄H₃O]⁺ | 67 | CO |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and excited state properties of a molecule.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions within the conjugated system formed by the furan rings and the carbonyl group. The furan rings act as chromophores, and their conjugation with the carbonyl group typically results in absorption bands in the ultraviolet region. Based on data for related compounds like 2-acetylfuran (B1664036) and furfural (B47365), which show strong absorptions around 270-280 nm, it is anticipated that this compound will exhibit a primary absorption band in a similar range. The exact position and intensity of the absorption maximum (λmax) would be influenced by the specific substitution pattern and the conformational equilibrium in solution.

Upon absorption of UV light, the molecule is promoted to an electronically excited state. The nature of this excited state and its subsequent de-excitation pathways determine the molecule's photophysical properties, including fluorescence. While many simple ketones are not strongly fluorescent due to efficient intersystem crossing to the triplet state, the presence of the furan rings could influence the fluorescence quantum yield.

The potential for fluorescence in this compound would depend on the relative rates of radiative decay (fluorescence) and non-radiative decay processes. Factors such as the rigidity of the molecule and the nature of the lowest singlet excited state (n,π* versus π,π) play a crucial role. Compounds with a lowest π,π excited state are often more fluorescent than those with a lowest n,π* state. The specific fluorescence properties, including the emission wavelength and quantum yield, would require experimental investigation.

Computational Chemistry and Theoretical Investigations of 2 Furyl 3 Furyl Methanone

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule in its gaseous state.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying the geometry and conformational landscape of molecules like 2-Furyl(3-furyl)methanone.

Geometry Optimization: DFT methods, such as B3LYP, are paired with basis sets (e.g., 6-31G(d,p) or larger) to find the lowest energy structure of the molecule. This process adjusts the bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface.

Conformational Analysis: The key degrees of freedom in this compound are the torsional angles between the furan (B31954) rings and the central carbonyl group. A conformational search involves rotating these bonds to identify all possible stable conformers (local energy minima). The relative energies of these conformers can then be calculated to determine their populations at a given temperature. For similar aromatic ketones, planar and non-planar arrangements are often found to be close in energy.

For more accurate energy calculations, high-level ab initio methods are employed. These methods are more computationally demanding than DFT but often provide benchmark-quality results. osti.gov

Thermochemical Properties: Methods like G3, G4, W1, or CCSD(T) can be used to calculate precise thermochemical data, including the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cv). nih.govnih.gov These values are crucial for understanding the molecule's stability and for modeling chemical reactions.

Relative Energies: These high-accuracy methods can refine the relative energies of the conformers identified by DFT, providing a more reliable picture of the conformational preferences of this compound.

Understanding the electronic structure is key to predicting a molecule's reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. malayajournal.org For this compound, the HOMO is expected to have significant contributions from the electron-rich furan rings, while the LUMO would likely be centered on the carbonyl group and the conjugated system.

Charge Distribution: Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or mapping the Molecular Electrostatic Potential (MEP) are used to determine the partial charges on each atom. researchgate.net In this compound, the oxygen atom of the carbonyl group is expected to carry a significant negative charge, making it a site for electrophilic attack, while the carbonyl carbon would be positively charged and susceptible to nucleophilic attack.

Spin Densities: This analysis is relevant for the radical cation or anion of the molecule. It maps the distribution of the unpaired electron, identifying the most likely sites for radical reactions.

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the static nature of molecules, Molecular Dynamics (MD) simulations are used to explore their dynamic behavior over time.

MD simulations model the movement of atoms by solving Newton's equations of motion. This allows for the exploration of the molecule's accessible conformations at a given temperature. An MD trajectory would show the transitions between different rotational isomers of this compound, providing insight into the flexibility of the molecule and the energy barriers between different conformers.

The behavior of a molecule can change significantly in the presence of a solvent.

Explicit vs. Implicit Solvation: MD simulations can include individual solvent molecules explicitly, providing a detailed picture of solute-solvent interactions like hydrogen bonding. Alternatively, implicit solvent models can be used to approximate the effect of the solvent as a continuous medium, which is computationally less expensive.

Conformational Shifts: The polarity of the solvent can influence the relative stability of different conformers. A polar solvent might stabilize a conformer with a larger dipole moment. Investigating this compound in various solvents (e.g., water, ethanol, hexane) would reveal how its conformational equilibrium shifts with the environment.

Reactivity: Solvent molecules can affect reactivity by stabilizing transition states or intermediates. MD simulations can help elucidate the role of the solvent in potential reactions involving this compound.

Theoretical Prediction of Spectroscopic Parameters

Computational models are instrumental in predicting spectroscopic parameters, which can then be used to validate and interpret experimental findings.

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a well-established field that aids in structure determination. While specific computational studies on this compound are not extensively detailed in available literature, the principles of such analyses are broadly applied. For furan-containing compounds, density functional theory (DFT) is a common method for calculating NMR chemical shifts.

In analogous systems, such as phosphines containing 2-furyl or 3-furyl substituents, it has been observed that the position of the furyl ring (2-furyl vs. 3-furyl) has a distinct influence on the ³¹P NMR chemical shifts. acs.org This suggests that the electronic environment of the nuclei in this compound would also be sensitive to the specific arrangement of the furan rings. A theoretical study would typically involve geometry optimization of the molecule followed by the application of the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C chemical shifts.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative of typical output from computational NMR predictions and is not based on published experimental or theoretical data for this specific molecule.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~180-190 |

| C2 (2-furyl) | ~145-155 |

| C5 (2-furyl) | ~140-150 |

| C3 (3-furyl) | ~120-130 |

| C2 (3-furyl) | ~140-150 |

Theoretical calculations of vibrational spectra, such as infrared (IR) and Raman, are crucial for assigning experimental bands to specific molecular motions. DFT calculations, often using functionals like B3LYP, are employed to compute the harmonic vibrational frequencies. These calculated frequencies are typically scaled to correct for anharmonicity and systematic errors in the computational method.

For furan and its derivatives, theoretical vibrational studies have shown good agreement with experimental spectra, allowing for a complete assignment of the observed bands. researchgate.net A similar computational approach for this compound would predict the frequencies and intensities of vibrational modes, including the characteristic C=O stretch of the ketone and the various C-H and C-O stretching and bending modes of the furan rings.

Table 2: Representative Calculated Vibrational Frequencies for Furan-Containing Ketones This table illustrates the types of vibrational modes and their typical calculated frequency ranges for related compounds. Specific data for this compound is not available.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

|---|---|

| C=O Stretch | 1650-1700 |

| Aromatic C-H Stretch | 3100-3200 |

| Ring C-O-C Stretch | 1000-1250 |

| Ring C=C Stretch | 1400-1600 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a key tool for investigating the pathways of chemical reactions, providing insights into the energies of reactants, products, intermediates, and transition states.

Understanding a reaction mechanism requires the identification of transition states—the highest energy points along a reaction coordinate. For reactions involving ketones, such as nucleophilic additions, computational methods can map out the potential energy surface. libretexts.orgic.ac.uk For this compound, this would involve modeling the approach of a nucleophile to the carbonyl carbon, calculating the geometry of the transition state, and confirming it by frequency analysis (which should yield a single imaginary frequency).

Once reactants, transition states, and products are identified, their relative energies can be used to create a kinetic and thermodynamic profile of the reaction. This profile helps in determining the feasibility of a proposed mechanism and predicting reaction rates and product distributions. For instance, in the photodissociation of ketones like 2-pentanone, DFT has been used to calculate the activation energies and reaction enthalpies, showing agreement with experimental values. researchgate.net Such a profile for a reaction of this compound would provide valuable insights into its reactivity.

The photochemistry of ketones often involves the formation of radical and biradical intermediates. msu.edu Upon absorption of light, a ketone can be excited to a triplet state, which can behave as a biradical. These intermediates are highly reactive and can undergo various subsequent reactions. Computational studies can model these open-shell species to understand their stability and reactivity. For example, in photochemical reactions, the relative stability of possible biradical intermediates can determine the regioselectivity of the reaction. chemspider.com While specific studies on the radical intermediates of this compound are not documented, computational modeling would be the primary method to investigate the structure and energetics of any such species formed during its photochemical reactions.

Reactivity Profiles and Mechanistic Pathways of 2 Furyl 3 Furyl Methanone

Reactions Involving the Furan (B31954) Rings

The reactivity of 2-furyl(3-furyl)methanone is significantly influenced by the two furan rings, which can participate in a variety of reactions typical of electron-rich aromatic systems. However, the presence of the electron-withdrawing methanone (B1245722) carbonyl group deactivates the rings compared to unsubstituted furan, affecting both the rate and regioselectivity of these reactions.

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), exhibiting greater reactivity than benzene. pearson.com This enhanced reactivity is due to the oxygen heteroatom, which increases the electron density of the ring. pearson.com In unsubstituted furan, electrophilic attack preferentially occurs at the C2 position (α-position) because the resulting carbocation intermediate is better stabilized by resonance. pearson.com

In this compound, the carbonyl group acts as a deactivating group, withdrawing electron density from both furan rings and making them less susceptible to electrophilic attack than furan itself. This deactivation also influences the position of substitution. Generally, electron-withdrawing groups direct incoming electrophiles to the meta-position. However, the inherent high reactivity of the furan ring's α-positions (C5 on the 2-furyl ring; C2 and C5 on the 3-furyl ring) complicates the prediction of regioselectivity. The outcome of an EAS reaction is often a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions.

For example, Vilsmeier-Haack formylation, a common EAS reaction, has been successfully applied to related furo-pyrrole systems to introduce a formyl group. mdpi.com Similar reactions, such as nitration, halogenation, and Friedel-Crafts acylation, are plausible but would require carefully controlled conditions to avoid ring degradation and manage regioselectivity. masterorganicchemistry.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Typical Reagents | Predicted Major Substitution Position(s) | Potential Product Name |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-position of the 2-furyl ring; 5-position of the 3-furyl ring | (5-Nitro-2-furyl)(3-furyl)methanone or (2-Furyl)(5-nitro-3-furyl)methanone |

| Bromination | Br₂/FeBr₃ | 5-position of the 2-furyl ring; 5-position of the 3-furyl ring | (5-Bromo-2-furyl)(3-furyl)methanone or (2-Furyl)(5-bromo-3-furyl)methanone |

| Acylation | RCOCl/AlCl₃ | 5-position of the 2-furyl ring; 5-position of the 3-furyl ring | (5-Acyl-2-furyl)(3-furyl)methanone or (2-Furyl)(5-acyl-3-furyl)methanone |

| Formylation | POCl₃/DMF | 5-position of the 2-furyl ring; 5-position of the 3-furyl ring | (5-Formyl-2-furyl)(3-furyl)methanone or (2-Furyl)(5-formyl-3-furyl)methanone |

The furan rings in this compound are susceptible to cleavage under certain conditions, particularly in acidic environments. mdpi.comresearchgate.net The chemistry of furans is often sensitive to ring-opening, which can be a significant side reaction during polymerization or other acid-catalyzed processes. mdpi.com The presence of water can further promote these ring-opening reactions. mdpi.com

Acid-catalyzed hydrolysis can lead to the formation of linear γ-dicarbonyl compounds. The mechanism typically involves protonation of the furan oxygen, followed by nucleophilic attack of water and subsequent ring cleavage. Oxidative conditions can also induce ring-opening and rearrangements. nih.gov For instance, the oxidation of certain furyl ketones can lead to the formation of unsaturated 1,4,7-triketone intermediates through a dearomatization-rearrangement pathway. nih.gov The specific products derived from the ring-opening of this compound would be highly dependent on the reagents and reaction conditions employed.

The furan rings can be saturated via catalytic hydrogenation to yield tetrahydrofuran (B95107) (THF) moieties. This transformation is a valuable method for converting biomass-derived furanics into more stable and useful chemical intermediates. rsc.org The hydrogenation of furanic compounds can be complex, as the reaction can proceed via saturation of the ring, reduction of the carbonyl group, or hydrogenolysis (ring-opening). nih.govbham.ac.uk

The selectivity of the hydrogenation process is highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure. rwth-aachen.dersc.org Noble metals such as palladium (Pd), platinum (Pt), ruthenium (Ru), and rhodium (Rh), as well as base metals like nickel (Ni), are commonly used as catalysts. rsc.orgbham.ac.ukrwth-aachen.de For a molecule like this compound, hydrogenation can be controlled to achieve different outcomes:

Selective Carbonyl Reduction : Under mild conditions, the methanone group can be reduced to a secondary alcohol without affecting the furan rings.

Partial Ring Hydrogenation : It may be possible to selectively hydrogenate one of the two furan rings.

Complete Hydrogenation : Under more forcing conditions, both furan rings and the carbonyl group can be fully reduced, yielding bis(tetrahydrofuryl)methanol.

Table 2: Potential Products from Hydrogenation of this compound

| Catalyst | Typical Conditions | Primary Product Type | Example Product Name |

|---|---|---|---|

| Pd/C | Low Temp, Low Pressure | Carbonyl Reduction | (2-Furyl)(3-furyl)methanol |

| Ni or Ru/C | Moderate Temp & Pressure | Ring Hydrogenation | (2-Tetrahydrofuryl)(3-tetrahydrofuryl)methanone |

| Rh/C or Ru/C | High Temp & Pressure | Complete Reduction | (2-Tetrahydrofuryl)(3-tetrahydrofuryl)methanol |

| Cu-based | High Temp (Vapor Phase) | Hydrogenolysis/Deoxygenation | Mixture of linear alkanes and diols |

Reactivity at the Methanone Carbonyl Group

The methanone (ketone) carbonyl group is a primary site of reactivity in this compound. The carbon atom of the C=O group is electrophilic due to the high electronegativity of the oxygen atom, making it a target for nucleophiles. masterorganicchemistry.com

The most fundamental reaction of the carbonyl group is nucleophilic addition. masterorganicchemistry.comwikipedia.org This reaction involves the attack of a nucleophile on the carbonyl carbon, breaking the C-O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.com

A wide variety of nucleophiles can add to the ketone, including:

Organometallic Reagents : Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add an alkyl or aryl group to the carbonyl carbon, producing a tertiary alcohol upon workup. mdpi.com

Hydride Reagents : This is a common method for the reduction of ketones. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the formation of a secondary alcohol. nih.govmdpi.com Sodium borohydride is a milder reagent that is often preferred for its selectivity in reducing aldehydes and ketones without affecting other functional groups. mdpi.com

The reduction of this compound with a hydride reagent would yield (2-furyl)(3-furyl)methanol.

The carbonyl group serves as a versatile synthetic handle for conversion into other important functional groups.

Transformation to Alcohols : As discussed previously, the most direct transformation is the reduction to a secondary alcohol. This can be achieved via catalytic hydrogenation or with chemical hydride reagents like NaBH₄ or LiAlH₄. youtube.com The resulting product, (2-furyl)(3-furyl)methanol, is a valuable intermediate for further synthesis.

Transformation to Amines : The ketone can be converted into an amine through a process called reductive amination. This reaction typically involves two steps:

Reaction of the ketone with ammonia (B1221849), a primary amine, or a secondary amine to form an imine or enamine intermediate.

In-situ reduction of the intermediate with a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

This one-pot procedure allows for the synthesis of a wide range of primary, secondary, and tertiary amines, depending on the nitrogen source used. For example, reacting this compound with ammonia followed by reduction would yield the corresponding primary amine.

Table 3: Transformation of the Methanone Group

| Transformation | Reagents | Product Functional Group | Product Name Example |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | (2-Furyl)(3-furyl)methanol |

| Grignard Reaction | 1. CH₃MgBr; 2. H₃O⁺ | Tertiary Alcohol | 1-(2-Furyl)-1-(3-furyl)ethanol |

| Reductive Amination | NH₃, H₂, Ni or NaBH₃CN | Primary Amine | (2-Furyl)(3-furyl)methanamine |

| Reductive Amination | CH₃NH₂, NaBH₃CN | Secondary Amine | N-Methyl-1-(2-furyl)-1-(3-furyl)methanamine |

Photochemical and Thermal Transformations

The absorption of light or heat by this compound can initiate a cascade of chemical events, leading to a variety of products. The specific outcome is highly dependent on the nature of the energy input and the reaction conditions.

Upon irradiation, this compound can undergo several photochemical transformations, primarily involving the carbonyl group and the furan rings. The initial step is the absorption of a photon, which promotes the molecule to an electronically excited state. From this excited state, a number of reaction pathways can be accessed, including fragmentation and cyclization.

Norrish Type I and Type II Reactions: Ketones are well-known to undergo Norrish Type I and Type II reactions upon photoexcitation.

Norrish Type I cleavage involves the homolytic cleavage of the bond alpha to the carbonyl group. In the case of this compound, this would lead to the formation of a 2-furoyl radical and a 3-furyl radical, or a 3-furoyl radical and a 2-furyl radical. These highly reactive radical intermediates can then undergo a variety of secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction from the solvent.

Norrish Type II reactions are intramolecular processes that occur if there is a transferable gamma-hydrogen atom. In this compound, this pathway is not readily available due to the absence of an alkyl chain with gamma-hydrogens attached to the carbonyl group.

Paternò-Büchi Reaction: The excited carbonyl group of this compound can undergo a [2+2] cycloaddition with one of the furan rings, either intramolecularly or intermolecularly with another furan-containing molecule. This reaction, known as the Paternò-Büchi reaction, would lead to the formation of oxetane (B1205548) structures. The regioselectivity and stereoselectivity of this reaction are influenced by the stability of the diradical intermediates formed upon addition of the excited carbonyl to the furan double bond.

Furan Ring Isomerization and Rearrangement: The furan ring itself is photochemically active. Upon direct or sensitized irradiation, furan derivatives can undergo isomerization to cyclopropenyl ketones or Dewar furans. For this compound, such rearrangements could lead to a variety of complex isomeric products.

| Photochemical Reaction Type | Potential Products |

| Norrish Type I Cleavage | 2-Furoyl radical, 3-Furyl radical, 3-Furoyl radical, 2-Furyl radical |

| Paternò-Büchi Reaction | Oxetane adducts |

| Furan Ring Isomerization | Cyclopropenyl ketone derivatives, Dewar furan isomers |

At elevated temperatures, this compound can undergo thermal decomposition. The specific decomposition pathways are dependent on the temperature and the presence of other reagents.

In the absence of oxygen (pyrolysis), the primary decomposition pathways are likely to involve cleavage of the weakest bonds in the molecule. The bonds connecting the furan rings to the carbonyl group are susceptible to homolytic cleavage, similar to the Norrish Type I photochemical reaction. This would generate furoyl and furyl radicals. Subsequent reactions of these radicals, including decarbonylation and recombination, would lead to a complex mixture of products.

Theoretical studies on the thermal decomposition of related furanic compounds, such as furfural (B47365), have shown that decarbonylation to form furan and carbon monoxide is a major pathway. It is plausible that this compound could undergo a similar process, potentially leading to the formation of 2-(3-furyl)furan and carbon monoxide, or other isomeric difurans.

The photochemical reactions of this compound are initiated by the formation of an electronically excited state. The nature of this excited state, whether it is a singlet (S1) or a triplet (T1) state, plays a crucial role in determining the subsequent reaction pathway.

Upon absorption of a photon, the molecule is initially promoted to a singlet excited state. This state can then either react directly, fluoresce back to the ground state, or undergo intersystem crossing (ISC) to a longer-lived triplet excited state. For many ketones, intersystem crossing is an efficient process, and much of the observed photochemistry proceeds through the triplet state.

The energy and character of the excited states (e.g., n,π* vs. π,π) will influence the reactivity. For ketones, the lowest energy excited state is often an n,π state, where an electron from a non-bonding orbital on the oxygen atom is promoted to an anti-bonding π* orbital of the carbonyl group. This excited state exhibits radical-like reactivity at the oxygen atom, making it susceptible to hydrogen abstraction and addition reactions.

Electron transfer processes can also play a role, particularly in the presence of electron donors or acceptors. The excited state of this compound could potentially act as either an electron acceptor or donor, leading to the formation of radical ion pairs and subsequent chemical reactions.

| Excited State Property | Implication for Reactivity |

| Singlet vs. Triplet State | The lifetime and spin multiplicity of the excited state dictate the types of reactions that can occur. |

| n,π* vs. π,π* Character | The electronic configuration of the excited state influences its reactivity, for example, radical-like reactivity of n,π* states. |

| Intersystem Crossing (ISC) | The efficiency of ISC determines the population of the triplet state, which is often the key reactive intermediate. |

| Electron Transfer | Can lead to the formation of radical ions and initiate alternative reaction pathways. |

Stereochemical and Regiochemical Aspects in Reactions

The unsymmetrical nature of this compound introduces interesting stereochemical and regiochemical considerations in its reactions.

In photochemical cycloaddition reactions like the Paternò-Büchi reaction, the approach of the excited carbonyl group to the furan ring can occur from different faces, potentially leading to the formation of stereoisomers (exo and endo adducts). The stereochemical outcome is often governed by the stability of the intermediate diradicals and steric interactions in the transition state.

Regioselectivity is a key issue in reactions involving the furan rings. The 2- and 5-positions of the furan ring are generally more electron-rich and thus more susceptible to electrophilic attack, while the 3- and 4-positions are less reactive. In this compound, the carbonyl group acts as an electron-withdrawing group, deactivating the furan rings towards electrophilic substitution. However, in nucleophilic reactions or reactions involving radical intermediates, the positional reactivity can be altered. For instance, in a radical addition to the furan rings, the regioselectivity will be determined by the stability of the resulting radical adduct.

Influence of Furan Substitution Pattern (2-furyl vs. 3-furyl) on Reactivity

The difference in the point of attachment of the two furan rings to the carbonyl group has a profound impact on the electronic properties and, consequently, the reactivity of this compound.

The 2-furyl group is generally considered to be more electron-donating and more reactive in electrophilic substitutions than the 3-furyl group. This is due to the greater ability of the oxygen lone pair to stabilize a positive charge at the 2-position through resonance. This difference in electronic character will influence the reactivity of the adjacent carbonyl group. The carbonyl group attached to the more electron-rich 2-furyl ring may be slightly less electrophilic than if it were attached to a 3-furyl ring.

In photochemical reactions, this electronic difference can influence the initial localization of the excitation energy and the subsequent bond-breaking or bond-forming processes. For instance, in a Norrish Type I cleavage, the relative stability of the resulting 2-furoyl/3-furyl versus 3-furoyl/2-furyl radical pairs could dictate the preferred fragmentation pathway.

Furthermore, the steric environment around the carbonyl group is different for the 2- and 3-substituted furan rings, which can influence the stereochemical outcome of reactions at the carbonyl center.

| Furan Substituent Position | Electronic Effect on Carbonyl Group | Implication for Reactivity |

| 2-Furyl | More electron-donating | May slightly decrease the electrophilicity of the carbonyl carbon. Can influence the regioselectivity of photochemical reactions. |

| 3-Furyl | Less electron-donating | The carbonyl group may be slightly more electrophilic compared to a 2-acylfuran. |

Applications in Advanced Materials and Synthetic Chemistry

Strategic Intermediate in Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex molecular structures. In this context, 2-Furyl(3-furyl)methanone is a strategic precursor, offering multiple reactive sites for elaboration.

Building Block for the Synthesis of Complex Heterocyclic Systems

The furan (B31954) nucleus is a cornerstone in the synthesis of a vast array of heterocyclic compounds. The two furan rings within this compound serve as versatile dienes or can be activated for various coupling and condensation reactions. The ketone linkage provides an additional site for chemical modification, allowing for the creation of intricate molecular frameworks.

Researchers have developed numerous strategies for constructing complex heterocyclic systems from furan-containing precursors. Methodologies such as cascade reactions, domino reactions, and transition metal-catalyzed cyclizations utilize the inherent reactivity of the furan ring to build fused and spirocyclic systems. For instance, the ketone group in a difuryl system can be transformed into other functional groups, which then participate in intramolecular reactions with one or both of the furan rings to form novel polycyclic structures. The development of new synthetic methods continues to expand the utility of furan derivatives as key intermediates in synthesizing molecules for pharmaceuticals, agrochemicals, and materials science.

Precursor for Advanced Polymer Monomers and Cross-linking Agents

Furan-containing compounds have garnered significant interest as precursors for advanced polymers due to their bio-based origins and unique chemical reactivity. The furan moieties in this compound can be leveraged to design and synthesize monomers for polymerization. By chemically modifying the core structure, for example, by introducing polymerizable groups, it can be incorporated into polymer backbones.

A key application of furan-containing polymers is in the development of self-healing and recyclable materials through the Diels-Alder reaction. The furan ring acts as a diene that can react with a dienophile, such as a maleimide, to form a thermally reversible covalent bond (a cycloaddition product). When integrated into a polymer, these furan groups can react with b

Biofuel Precursor Transformation Studies (focus on chemical reactions)

The central ketone group and the two furan rings in this compound are the primary sites for catalytic attack during upgrading processes. The general strategy involves the selective cleavage of C-O bonds and saturation of C=C bonds to produce long-chain alkanes suitable for use as diesel or jet fuel. aidic.itrsc.org

Hydrodeoxygenation (HDO) and Hydrogenation Pathways:

Hydrodeoxygenation is a critical process for removing oxygen from biomass-derived compounds, typically using heterogeneous catalysts and a hydrogen source. mdpi.commdpi.com For this compound, the HDO process would likely proceed through a series of hydrogenation and dehydration/hydrogenolysis steps.

The initial step would involve the hydrogenation of the ketone group to a secondary alcohol, forming 2-furyl(3-furyl)methanol. Subsequently, the furan rings can undergo hydrogenation to form tetrahydrofuran (B95107) rings. escholarship.org The C-O bonds within the furan rings and the hydroxyl group are then targeted for cleavage through hydrogenolysis, leading to the opening of the rings and the formation of linear or branched alkanes. mdpi.comumass.edu

The reaction pathway is significantly influenced by the choice of catalyst and reaction conditions. Noble metals such as Platinum (Pt) and Palladium (Pd), as well as non-noble metals like Nickel (Ni) and Copper (Cu) supported on various materials (e.g., carbon, alumina, zeolites), have shown high efficacy in the HDO of furanic compounds. rsc.orgdtu.dkrsc.org

For instance, studies on the HDO of other furan derivatives have demonstrated that bimetallic catalysts, such as Ni-Cu on a carbon support, can effectively catalyze the conversion to fuel-like molecules. dtu.dk The synergistic effect between the two metals can enhance both the activity and selectivity towards the desired alkane products.

Furan Ring-Opening:

The stability of the furan ring presents a challenge in the conversion process. Acidic sites on the catalyst support can promote the ring-opening of furanic compounds. mdpi.comumass.edu This can occur after the initial hydrogenation of the ring to a tetrahydrofuran derivative, which is less stable and more susceptible to ring cleavage. The combination of metal sites for hydrogenation and acid sites for ring-opening is a key strategy in designing efficient catalysts for biofuel production from furanic precursors. rsc.org

The reaction mechanism for the ring-opening of furan derivatives over metal catalysts can involve the adsorption of the furan ring onto the metal surface, followed by the scission of a C-O bond. escholarship.org This process, coupled with subsequent hydrogenation steps, ultimately leads to the formation of deoxygenated hydrocarbon chains.

Illustrative Catalytic Performance in Furanic Ketone Conversion:

While specific data for this compound is not available, the following table summarizes typical research findings for the hydrodeoxygenation of analogous furanic compounds, providing an insight into the expected catalytic performance.

| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Major Products | Reference |

| Ni-Cu/C | Furfural (B47365) | 200 | N/A (Formic acid as H-donor) | 2-Methylfuran | dtu.dk |

| Pt/C | 2,5-Dimethylfuran | 80 | 0.55 | 2-Hexanone, 2,5-Dimethyltetrahydrofuran | escholarship.org |

| Ni/γ-Al2O3 | C15 Furanic Adduct | 250 | 4 | C14 and C15 Alkanes | rsc.org |

| Pd/C with HPW | δ-furfurylidenelevulinic acid | 170 | 3 | Decane | rsc.org |

These findings highlight the versatility of different catalytic systems in transforming furanic compounds into valuable biofuel precursors. The choice of catalyst and the tuning of reaction parameters are crucial for controlling the product distribution and maximizing the yield of desired alkanes. The transformation of this compound would be expected to follow similar reaction pathways, yielding a mixture of linear and branched alkanes in the diesel and jet fuel range after complete hydrodeoxygenation and ring-opening.

Future Research Directions and Methodological Advancements

Development of Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 2-Furyl(3-furyl)methanone must prioritize sustainability, moving away from petroleum-based feedstocks and hazardous reagents. Research should be directed towards catalytic processes that utilize biomass-derived precursors, such as furfural (B47365), which can be obtained from hemicellulose. researchgate.net The development of atom-economical routes, where the majority of atoms from the reactants are incorporated into the final product, is a critical goal. researchgate.net

Future synthetic strategies could focus on:

Direct Catalytic Coupling: Investigating novel catalytic systems (e.g., based on palladium, copper, or manganese) for the direct carbonylation or cross-coupling of furan (B31954) and 3-substituted furan precursors. researchgate.netresearchgate.net This would minimize waste by avoiding the use of stoichiometric activating groups.

Renewable Reagents and Solvents: Employing green reagents like dimethyl carbonate for esterification or methylation steps and utilizing solvent-free reaction conditions or biomass-derived solvents to reduce environmental impact. researchgate.net

One-Pot Multicomponent Reactions: Designing one-pot syntheses that combine several reaction steps without isolating intermediates, thereby increasing efficiency and reducing solvent use and waste generation. researchgate.net

| Synthetic Strategy | Key Advantages | Research Focus | Potential Catalysts |

|---|---|---|---|

| Direct Cross-Coupling | High atom economy, reduced steps | C-H activation of furan rings | Pd, Cu, Ni complexes |

| Biomass-derived Precursors | Renewable feedstock, sustainability | Efficient conversion of furfural to 3-furoic acid derivatives | Heterogeneous acid/base catalysts |

| Photoredox Catalysis | Mild conditions, unique reactivity | Visible-light-mediated C-C bond formation | Iridium or Ruthenium complexes, Organic dyes |

In-depth Studies of Isomeric Reactivity and Selectivity

The 2-furyl and 3-furyl rings possess distinct electronic and steric properties, leading to significant differences in reactivity. The furan ring is less aromatic than thiophene (B33073) or pyrrole, making it more susceptible to reactions that involve dearomatization. acs.org A systematic investigation into the comparative reactivity of the two isomeric rings within the this compound structure is essential for predicting and controlling its chemical transformations.

Key areas for future investigation include:

Electrophilic and Nucleophilic Aromatic Substitution: Quantitatively comparing the rates and regioselectivity of reactions like nitration, halogenation, and acylation on each ring. pharmaguideline.com The electron-withdrawing nature of the ketone bridge will deactivate both rings, but to different extents, and understanding this is crucial for selective functionalization.

Diels-Alder Cycloadditions: Exploring the dienophilic reactivity of each furan ring. Computational studies on substituted furans suggest that both electron-donating and electron-withdrawing groups can significantly alter reactivity and endo/exo selectivity. rsc.orgdntb.gov.ua A detailed computational and experimental study on this compound would provide valuable predictive models.

Photochemical Isomerization: Investigating the photochemical behavior of the molecule. Furan derivatives can undergo complex isomerizations upon irradiation, potentially forming cyclopropenyl intermediates or Dewar furans. netsci-journal.comresearchgate.net Understanding the differential photochemical stability and reaction pathways of the two linked furan rings could open avenues for novel light-driven applications.

Application of Advanced In-situ Spectroscopic Techniques for Mechanistic Insights

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and discovering new reactivity. irma-international.org Advanced in-situ spectroscopic techniques, which monitor reactions in real-time without disturbing the system, are powerful tools for identifying transient intermediates and elucidating complex kinetic profiles. researchgate.netyoutube.com

Future mechanistic studies on the synthesis and reactions of this compound should leverage:

In-situ NMR and IR Spectroscopy: To track the concentration of reactants, intermediates, and products in real-time. For example, in-situ FT-IR could be used to monitor the formation of key carbonyl intermediates during catalytic coupling reactions. researchgate.net

Raman Spectroscopy: To probe catalyst-substrate interactions and changes in bonding on the catalyst surface during heterogeneous catalytic processes.

Tandem Mass Spectrometry: To identify and characterize short-lived intermediates that are present in low concentrations. researchgate.net

These techniques would provide invaluable data for building accurate kinetic models and validating computationally predicted reaction pathways. mdpi.com

Integration of Machine Learning and AI in Predictive Chemistry for Furyl Systems

The intersection of machine learning (ML) and chemistry offers a transformative approach to accelerate the discovery and optimization of chemical processes. nih.govspacefrontiers.org For furyl systems, ML models can be trained on existing reaction data to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. rsc.orgresearchgate.net

Future research should focus on:

Predictive Reactivity Models: Developing supervised learning models to predict the outcome (e.g., yield, selectivity) of reactions for new furyl substrates based on molecular descriptors. nih.gov This could rapidly screen potential modifications to the this compound core for desired properties.

Computer-Aided Synthesis Planning: Utilizing retrosynthesis algorithms, enhanced by ML, to identify the most efficient and sustainable pathways to this compound and its derivatives from simple, renewable starting materials.

Property Prediction: Training artificial neural networks to predict the physical, chemical, and electronic properties of novel difurylmethanone derivatives, guiding synthetic efforts toward molecules with specific applications, such as in organic electronics or pharmaceuticals. nih.gov

| AI/ML Application | Objective | Required Data | Potential Impact |

|---|---|---|---|

| Reaction Outcome Prediction | Predict yield and regioselectivity of new reactions | Large datasets of furan reactions with varied substrates and conditions | Reduced experimental cost and time; accelerated discovery |

| Retrosynthesis | Identify optimal and sustainable synthetic routes | Known reaction rules and pathways for furan derivatives | Facilitates the design of green chemical processes |

| QSAR Modeling | Predict biological activity or material properties | Structures of furyl compounds and their measured properties | Rational design of new functional molecules |

Exploration of Novel Reactivity Pathways under Extreme Conditions (e.g., Astrochemistry relevance)

The behavior of organic molecules under extreme conditions—such as high temperature, low pressure, and intense radiation—is a field of growing interest, particularly for its relevance to astrochemistry. nih.gov Furan and its derivatives have been identified in interstellar environments and are considered potential building blocks for more complex prebiotic molecules.

Future research could explore:

High-Temperature Decomposition: Studying the thermal decomposition pathways of this compound. Furan itself is known to decompose at high temperatures (e.g., 670 °C) into carbon monoxide, hydrogen, and other hydrocarbons. nih.gov Understanding how the ketone linkage and isomeric structure influence these pathways is crucial.

Photochemistry in Interstellar Ice Analogs: Investigating the photochemical reactions of this compound frozen in interstellar ice analogs (e.g., H₂O, CO, NH₃) under UV irradiation to simulate conditions in dense molecular clouds.

Gas-Phase Ion-Molecule Reactions: Studying the reactivity of protonated or radical cations of this compound with common interstellar molecules to model the chemistry occurring in the interstellar medium. The atmospheric oxidation of furan provides a terrestrial analogue for such radical-initiated reactions. researchgate.net

These studies would not only provide fundamental insights into the stability and reactivity of furyl ketones but also contribute to our understanding of the cosmic carbon cycle and the inventory of organic molecules in space.

Q & A

Q. What are the common synthetic routes for 2-Furyl(3-furyl)methanone and its derivatives?

Synthesis typically involves coupling reactions between furan-containing precursors. For example, derivatives like 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone are synthesized via nucleophilic substitution. A standard protocol includes:

- Reacting secondary amines with 4-bromomethylbenzenesulfonyl chloride to form electrophilic intermediates.

- Activating 2-furyl(1-piperazinyl)methanone in acetonitrile with K₂CO₃ under reflux (0.5–5 hours).

- Coupling intermediates under reflux to yield target compounds, monitored via TLC or HPLC .

Key factors: Catalyst choice (e.g., AgNO₃/K₂S₂O₈ for oxidative coupling), solvent polarity, and inert atmosphere (N₂) to prevent oxidation .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Structural validation relies on:

- ¹H/¹³C NMR : Peaks at δ 6.2–7.8 ppm (furan protons) and δ 160–180 ppm (ketone carbonyl) confirm core structure .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 172.18 for 2-Furyl(phenyl)methanone) and fragmentation patterns .

- IR Spectroscopy : Bands at 1650–1700 cm⁻¹ (C=O stretch) and 3100–3150 cm⁻¹ (furan C-H) .

Q. What stability considerations are critical for handling this compound?

- Photodegradation : Furan rings are prone to UV-induced decomposition. Store in amber vials under inert gas.

- Hydrolysis : Susceptibility to acidic/basic conditions due to the ketone group. Stability tests (e.g., pH 3–9 buffers at 25–40°C) are recommended .

Advanced Research Questions

Q. How can computational modeling optimize the bioactivity of this compound derivatives?

- Docking Studies : Analyze interactions with target proteins (e.g., acetylcholinesterase) using software like AutoDock. For example, 2-furyl derivatives with 3-methyl-piperidinyl substituents showed strong H-bonding with Ser203 and π-π stacking in butyrylcholinesterase .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict inhibitory potency .

Q. What strategies resolve contradictory bioactivity data in this compound derivatives?

- Meta-Analysis : Compare IC₅₀ values across studies. For instance, compound 5h (IC₅₀ = 2.91 μM for acetylcholinesterase) outperformed others due to its 3,5-dimethyl-piperidinyl group, enhancing steric complementarity .

- Dose-Response Curves : Validate outliers using standardized assays (e.g., Ellman’s method for cholinesterase inhibition) .

Q. How do substituents on the sulfonylbenzyl group affect pharmacological properties?

- Electron-Withdrawing Groups (e.g., -CF₃): Increase metabolic stability but may reduce solubility.

- Bulky Substituents (e.g., 2,6-dimethyl-piperidinyl): Enhance target selectivity but risk cytotoxicity (e.g., LD₅₀ = 12.5 μM in HEK293 cells) .

Table 1: Bioactivity of Selected Derivatives

| Derivative | Substituent | Acetylcholinesterase IC₅₀ (μM) | Butyrylcholinesterase IC₅₀ (μM) |

|---|---|---|---|

| 5e | 3-Methyl-piperidinyl | 3.45 ± 0.002 | 5.12 ± 0.003 |

| 5h | 3,5-Dimethyl-piperidinyl | 2.91 ± 0.001 | 4.35 ± 0.004 |

Q. What advanced analytical techniques characterize reaction intermediates in synthesis?

Q. How can researchers mitigate cytotoxicity in bioactive this compound derivatives?

- Structural Modifications : Replace lipophilic groups (e.g., phenyl) with polar moieties (e.g., morpholino) to improve selectivity.

- In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity risks (e.g., CYP450 inhibition) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.